

Quantum Yield of Pt(II) Octaethylporphine Ketone: An In-depth Technical Guide

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Compound of Interest

Compound Name: Pt(II) Octaethylporphine ketone

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This technical guide provides a comprehensive overview of the synthesis, photophysical properties, and experimental protocols related to the quantum yield of Platinum(II) Octaethylporphine ketone (PtOEPK). This phosphorescent probe is of significant interest for applications in oxygen sensing and as a component in luminescent materials.

Introduction

Platinum(II) Octaethylporphine ketone (PtOEPK) is a metalloporphyrin that exhibits strong phosphorescence at room temperature. Its photophysical properties, particularly its long phosphorescence lifetime and high sensitivity to oxygen, make it a valuable tool in various scientific and biomedical research fields. The ketone functional group on the porphyrin macrocycle modifies the electronic properties of the molecule, influencing its absorption and emission characteristics compared to the parent compound, Platinum(II) Octaethylporphyrin (PtOEP). Understanding the quantum yield of PtOEPK is crucial for optimizing its performance in applications such as intracellular oxygen measurement, photodynamic therapy, and the development of advanced optical sensors.

Synthesis of Pt(II) Octaethylporphine Ketone

The synthesis of PtOEPK is a multi-step process that begins with the preparation of the free-base octaethylporphyrin (H₂OEP), followed by its oxidation to the ketone (H₂OEPK), and finally, metallation with platinum.

Synthesis of Octaethylporphyrin (H₂OEP)

A common method for the synthesis of H₂OEP involves the condensation of 3,4-diethylpyrrole with formaldehyde.

Synthesis of Octaethylporphine Ketone (H₂OEPK)

The free-base octaethylporphine ketone is prepared by the oxidation of H₂OEP.

Metallation to form Pt(II) Octaethylporphine Ketone (PtOEPK)

The final step is the insertion of platinum into the porphyrin ketone macrocycle. This is typically achieved by reacting H₂OEPK with a platinum(II) salt, such as platinum(II) bis(benzonitrile) dichloride [Pt(PhCN)₂Cl₂].

Photophysical Properties and Quantum Yield

The photophysical properties of PtOEPK are central to its functionality. Key parameters include its absorption and emission spectra, phosphorescence lifetime, and phosphorescence quantum yield.

Quantitative Data Summary

The following tables summarize the key photophysical data for **Pt(II) Octaethylporphine ketone** and the related compound Pt(II) Octaethylporphyrin for comparison.

Compound	Solvent/Matrix	Absorption Maxima (nm)	Emission Maximum (nm)	Phosphorescence Lifetime (τ) at 0% O ₂	Reference
Pt(II) Octaethylporphine ketone	Polystyrene	~400, 560, 595	~760	61.4 μ s	[1]
Pt(II) Octaethylporphyrin	Toluene	386, 500, 535	645	100 μ s	
Pt(II) Octaethylporphyrin	Dichloromethane	-	660	75 μ s	

Compound	Solvent/Matrix	Phosphorescence Quantum Yield (Φ_p)	Conditions	Reference
Pt(II) Octaethylporphine ketone	-	Not explicitly found in searched literature	-	-
Pt(II) Octaethylporphyrin	Deaerated Toluene	0.40	-	
Pt(II) Octaethylporphyrin	Deaerated Dichloromethane	0.35	-	

Note: The phosphorescence quantum yield of **Pt(II) Octaethylporphine ketone** is not explicitly stated in the readily available literature. The value for Pt(II) Octaethylporphyrin is provided for comparative purposes.

Experimental Protocols

Detailed Methodology for the Synthesis of Pt(II) Octaethylporphine Ketone

Step 1: Synthesis of Octaethylporphyrin (H₂OEP)

This procedure is based on established methods for porphyrin synthesis.

- Materials: 3,4-diethylpyrrole, formaldehyde, p-toluenesulfonic acid, benzene, methanol.
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 3,4-diethylpyrrole (1.0 g, 8.1 mmol) in 300 mL of benzene.
 - Add a 37% aqueous formaldehyde solution (0.73 mL, 8.9 mmol) and a catalytic amount of p-toluenesulfonic acid (0.03 g, 0.17 mmol).
 - Heat the mixture to reflux under a nitrogen atmosphere, with stirring. Remove the water formed during the reaction using the Dean-Stark trap.
 - After the reaction is complete (monitored by TLC), cool the reaction mixture and neutralize the acid with a small amount of pyridine.
 - Remove the benzene under reduced pressure.
 - Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., dichloromethane/hexane).
 - Recrystallize the purified porphyrin from a solvent mixture such as chloroform/methanol to obtain purple crystals of H₂OEP.

Step 2: Synthesis of Octaethylporphine Ketone (H₂OEPK)

This step involves the oxidation of the porphyrin ring.

- Materials: H₂OEP, osmium tetroxide (OsO₄), pyridine, sodium sulfite, dichloromethane.

- Procedure:
 - Dissolve H₂OEP in a mixture of dichloromethane and pyridine.
 - Cool the solution in an ice bath and add a solution of osmium tetroxide in toluene dropwise with stirring.
 - Allow the reaction to proceed for several hours at room temperature.
 - Quench the reaction by adding an aqueous solution of sodium sulfite.
 - Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
 - Remove the solvent under reduced pressure.
 - Purify the resulting porphyrin ketone by column chromatography.

Step 3: Platination to form **Pt(II) Octaethylporphine Ketone** (PtOEPK)

- Materials: H₂OEPK, platinum(II) bis(benzonitrile) dichloride [Pt(PhCN)₂Cl₂], benzonitrile (or another high-boiling solvent).
- Procedure:
 - Dissolve H₂OEPK and a slight excess of Pt(PhCN)₂Cl₂ in benzonitrile.
 - Heat the mixture to reflux under a nitrogen atmosphere.
 - Monitor the reaction by observing the changes in the absorption spectrum (the Q-bands will shift to longer wavelengths upon metallation).
 - Once the reaction is complete, cool the mixture and remove the solvent under vacuum.
 - Purify the crude PtOEPK by column chromatography on silica gel to remove unreacted starting materials and byproducts.
 - Recrystallize the final product to obtain pure PtOEPK.

Detailed Methodology for Phosphorescence Quantum Yield Measurement (Relative Method)

This protocol describes the determination of the phosphorescence quantum yield of PtOEPK relative to a known standard, such as PtOEP.

- Instrumentation:
 - UV-Vis Spectrophotometer
 - Fluorometer with phosphorescence measurement capabilities (including a pulsed excitation source and a time-gated detector).
 - Quartz cuvettes (1 cm path length).
- Materials:
 - PtOEPK (sample)
 - PtOEP (standard with known quantum yield)
 - Spectroscopic grade, deaerated solvent (e.g., toluene or dichloromethane)
- Procedure:
 - Preparation of Solutions:
 - Prepare a series of dilute solutions of both the PtOEPK sample and the PtOEP standard in the chosen deaerated solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
 - Absorption Measurements:
 - Record the UV-Vis absorption spectra of all prepared solutions.
 - Determine the absorbance of each solution at the chosen excitation wavelength.
 - Phosphorescence Measurements:

- Set the excitation wavelength on the fluorometer to a value where both the sample and standard absorb.
- Record the phosphorescence emission spectrum of each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths, detector voltage, time delay, and gate time) for both the sample and the standard.
- Integrate the area under the corrected phosphorescence emission spectrum for each solution.
- Data Analysis:
 - Plot the integrated phosphorescence intensity versus the absorbance at the excitation wavelength for both the PtOEPK sample and the PtOEP standard.
 - The plots should be linear. Determine the slope of each line (Gradient).
 - Calculate the phosphorescence quantum yield of the sample ($\Phi_{p,\text{sample}}$) using the following equation:

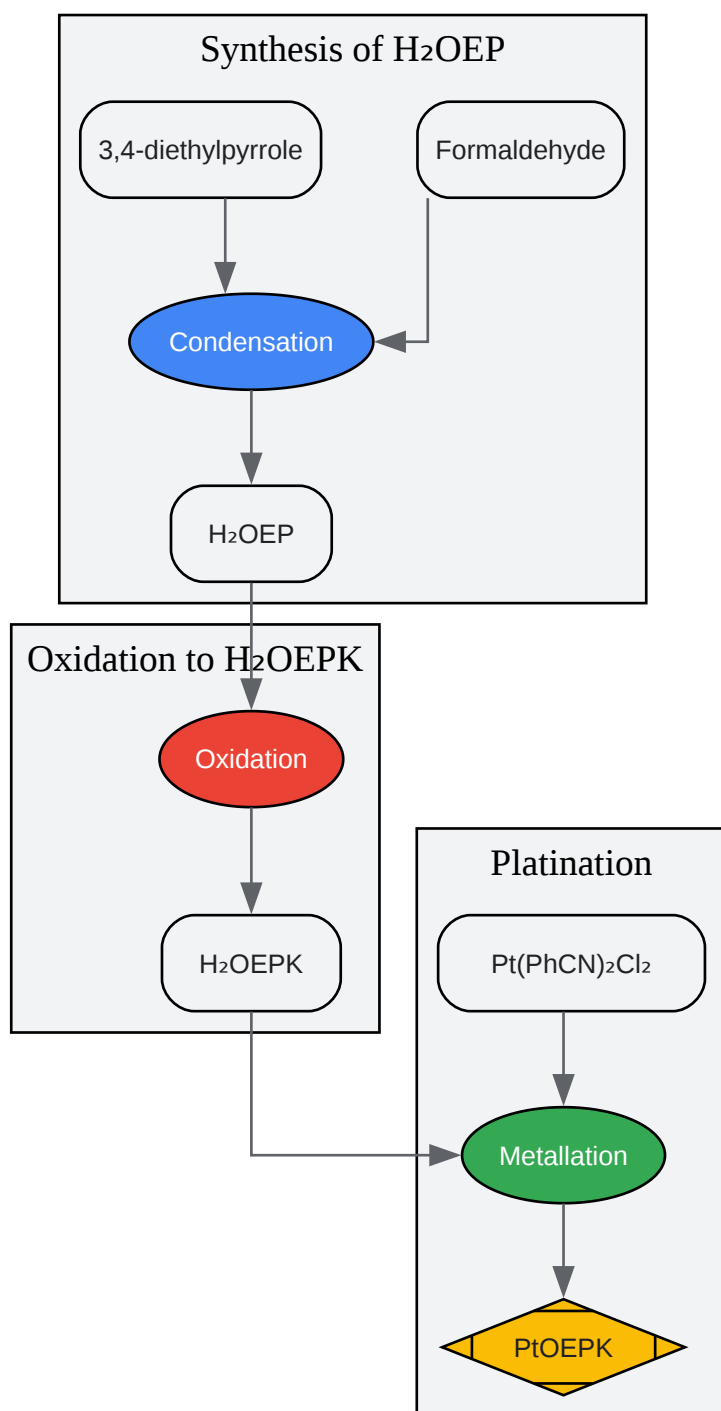
$$\Phi_{p,\text{sample}} = \Phi_{p,\text{std}} * (\text{Grad_sample} / \text{Grad_std}) * (n_{\text{sample}}^2 / n_{\text{std}}^2)$$

where:

- $\Phi_{p,\text{std}}$ is the known phosphorescence quantum yield of the standard.
- Grad_sample and Grad_std are the gradients of the plots for the sample and standard, respectively.
- n_{sample} and n_{std} are the refractive indices of the solvents used for the sample and standard (if different).

Visualizations

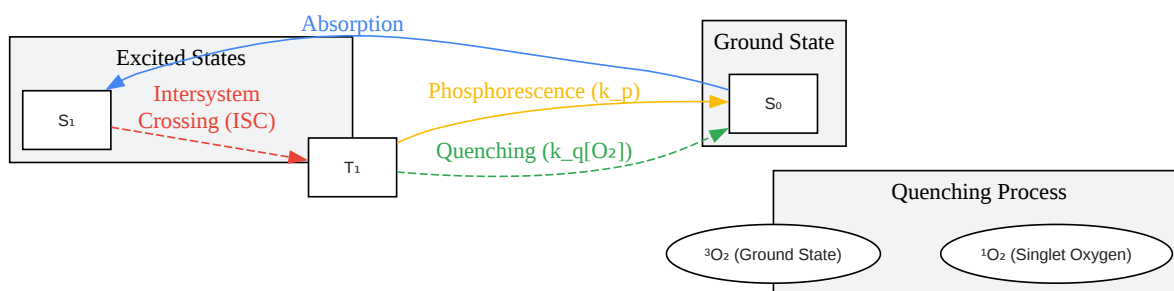
Synthesis Workflow



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Caption: Synthesis workflow for **Pt(II) Octaethylporphine ketone**.

Oxygen Quenching Mechanism



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References

- 1. journals.physiology.org [journals.physiology.org]
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